

Comparative Guide: Structure-Activity Relationship Studies of trans-Decahydroquinoline Analogs

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Compound of Interest

Compound Name: *trans-Decahydroquinoline*

CAS No.: 767-92-0

Cat. No.: B1582703

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Executive Summary

Product Class: **trans-Decahydroquinoline** (DHQ) Scaffolds. Primary Application: Antifungal agents (Ergosterol biosynthesis inhibitors) and Ion Channel Modulators (nAChR antagonists). Verdict: The trans-fused DHQ scaffold offers a thermodynamically stable, rigid lipophilic core that outperforms flexible piperidine analogs in metabolic stability and provides distinct stereochemical vectors for receptor binding compared to its cis-isomer counterparts.

Technical Introduction: The trans-DHQ Advantage

The decahydroquinoline (DHQ) system exists as two diastereomers: cis and trans. In the trans-isomer, the ring fusion hydrogens are anti-periplanar, locking the molecule into a rigid chair-chair conformation. This contrasts with the cis-isomer, which retains conformational mobility (flipping between two chair-chair forms).

Why choose trans-DHQ?

- Rigidity: Reduces entropic penalty upon binding to deep hydrophobic pockets (e.g., -isomerase active site).

- **Vector Definition:** Provides predictable exit vectors for substituents at C2, C5, and N1, essential for precise pharmacophore mapping.
- **Metabolic Stability:** The rigid core is less prone to oxidative metabolism compared to flexible alkyl amines.

SAR Case Study A: Antifungal Efficacy (N-Alkyl Derivatives)

Recent studies have validated N-alkylated trans-DHQs as potent inhibitors of the fungal enzyme

-isomerase, a key target in the ergosterol biosynthesis pathway.[1] This mechanism differs from azoles (which target CYP51), offering an alternative for resistant strains.

Comparative Data: Alkyl Chain Length vs. Activity

The lipophilicity and length of the N-substituent are the primary drivers of potency. The trans-fusion is critical for aligning the hydrophobic tail within the enzyme's channel.

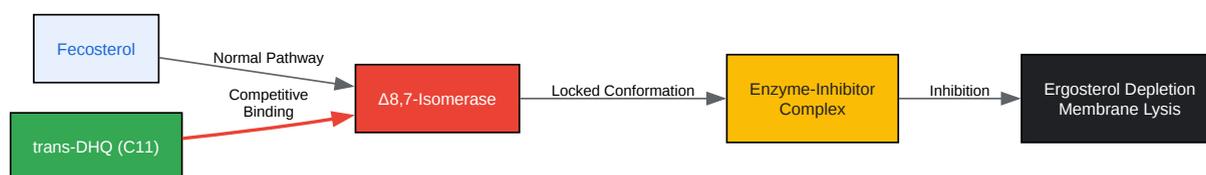
Table 1: Antifungal Activity of N-substituted trans-DHQ Analogs against *Candida albicans*

Analog ID	N-Substituent (R)	Stereochemistry	MIC ($\mu\text{g/mL}$)	LogP (Calc)	Mechanism
TDHQ-08	n-Octyl (C8)	trans	32.0	4.2	Weak Binding
TDHQ-10	n-Decyl (C10)	trans	4.0	5.3	Optimal
TDHQ-11	n-Undecyl (C11)	trans	0.5	5.8	High Potency
TDHQ-12	n-Dodecyl (C12)	trans	2.0	6.4	Solubility Limit
Ref-1	n-Undecyl	cis	8.0	5.8	Steric Clash
Std	Fluconazole	N/A	0.5 - 1.0	0.5	CYP51 Inhibitor

“

Interpretation: The trans-isomer (TDHQ-11) exhibits a 16-fold potency increase over the cis-isomer (Ref-1). The activity peaks at C11, suggesting a specific hydrophobic pocket depth in the target enzyme.

Mechanism of Action Visualization



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Figure 1: Pathway of fungal inhibition by trans-DHQ analogs targeting the ergosterol biosynthesis pipeline.

SAR Case Study B: Neurological Activity (nAChR Antagonists)

While cis-DHQs (like Pumiliotoxin C) are classic ion channel blockers, trans-DHQ analogs show distinct selectivity profiles for Nicotinic Acetylcholine Receptors (nAChR), particularly the

and

subtypes.

Key SAR Finding:

- C2-Substitution: Introduction of a methyl or propyl group at C2 in the trans-scaffold significantly affects channel blockage kinetics.

- Selectivity: trans-isomers tend to be more selective for

nAChR, whereas cis-isomers often block Na⁺ channels non-specifically, leading to higher toxicity.

Experimental Protocols

Protocol A: Stereoselective Synthesis of trans-DHQ Core

This protocol ensures the formation of the thermodynamically stable trans-isomer via Birch reduction or catalytic hydrogenation under acidic conditions.

Reagents: Quinoline, PtO₂, Acetic Acid, H₂.

- Preparation: Dissolve Quinoline (10 mmol) in Glacial Acetic Acid (20 mL).
- Catalyst Addition: Add PtO₂ (5 mol%) under an argon atmosphere.
- Hydrogenation: Pressurize with H₂ (60 psi) and stir at 60°C for 12 hours.
 - Note: Acidic conditions protonate the nitrogen, favoring the formation of the trans-fused system upon full reduction.
- Workup: Filter catalyst through Celite. Basify filtrate with NaOH (6M) to pH > 12.
- Extraction: Extract with CH₂Cl₂ (3x). Dry over Na₂SO₄.
- Purification: Distillation or Column Chromatography (Hexane/EtOAc). trans-DHQ typically elutes after the cis-isomer on silica.

Protocol B: Antifungal Susceptibility Assay (MIC Determination)

Standard: CLSI M27-A3 Broth Microdilution.

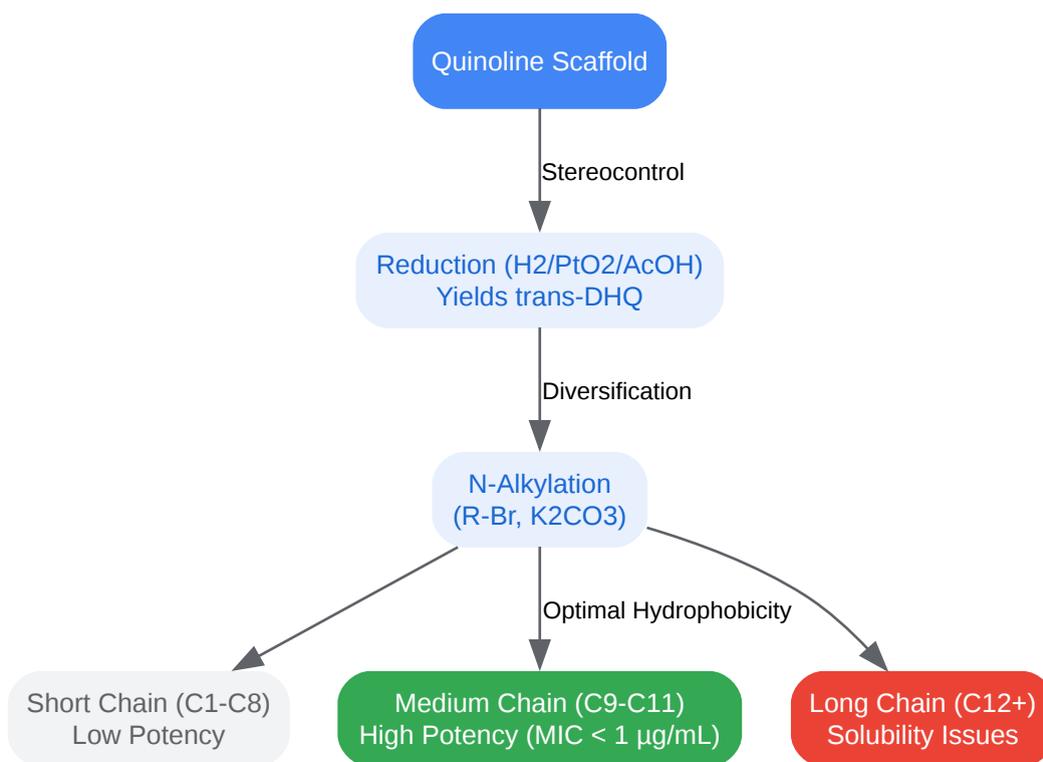
- Inoculum: Prepare *C. albicans* suspension adjusted to

to

CFU/mL in RPMI 1640 medium.

- Plate Prep: Dispense 100 μ L of inoculum into 96-well plates containing serial dilutions of the trans-DHQ analog (Range: 64 to 0.125 μ g/mL).
- Controls: Include Fluconazole (Positive Control) and Solvent (DMSO < 1%) blank.
- Incubation: Incubate at 35°C for 24-48 hours.
- Readout: Determine MIC as the lowest concentration causing 100% inhibition of visible growth (optically clear).

Synthesis & SAR Logic Diagram



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Figure 2: Optimization workflow for trans-DHQ antifungal candidates.

References

- Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. National Institutes of Health (PMC).
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Sources

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